molecular formula C9H8N2O3 B2403172 Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate CAS No. 1824438-79-0

Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate

Cat. No.: B2403172
CAS No.: 1824438-79-0
M. Wt: 192.174
InChI Key: RDBTWCDKNGOGMB-UHFFFAOYSA-N
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Description

Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate is a heterocyclic compound featuring a fused pyrrolopyridine scaffold with a ketone group at position 1 and a methyl ester moiety at position 2. This structure confers unique electronic and steric properties, making it a candidate for medicinal chemistry applications. Its derivatives have been explored for antimicrobial and antiviral activities, particularly against Mycobacterium tuberculosis (Mtb) and HIV-1 .

Properties

IUPAC Name

methyl 1-oxo-2,3-dihydropyrrolo[3,4-c]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)7-6-4-11-8(12)5(6)2-3-10-7/h2-3H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBTWCDKNGOGMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=C1CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of a pyrrole derivative with a suitable aldehyde or ketone in the presence of an acid catalyst can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and efficiency, possibly using continuous flow reactors or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimycobacterial Activity

Recent studies have highlighted the compound's potential as an antimycobacterial agent. Pyrrolo[3,4-c]pyridine derivatives, including methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate, have been shown to inhibit the cytochrome bc1 complex, a validated target for treating Mycobacterium tuberculosis infections. This inhibition is crucial as it disrupts the energy production in bacterial cells, leading to their death. The compound's structure allows for effective binding to the target site, enhancing its efficacy against resistant strains of tuberculosis .

Inhibition of Cyclooxygenase Enzymes

The compound has also been investigated for its anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. Derivatives of pyrrolo[3,4-c]pyridine have demonstrated selective inhibition of COX-2 over COX-1, suggesting a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs. This selectivity is beneficial for developing safer anti-inflammatory medications .

Design and Synthesis of Derivatives

The design of new derivatives based on the methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold has been facilitated by structure-based drug design techniques. These methods involve computational modeling to predict how modifications to the chemical structure can enhance biological activity or improve pharmacokinetic properties. For instance, optimizing substituents on the pyrrolo ring has led to compounds with improved oral bioavailability and potency against specific molecular targets .

Clinical Trials and Preclinical Studies

Several preclinical studies have evaluated the pharmacological profiles of methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives. For example:

  • Study on Antimycobacterial Activity : A series of derivatives were synthesized and tested against M. tuberculosis in vitro. Results indicated that certain modifications significantly increased potency compared to earlier compounds .
  • Anti-inflammatory Efficacy : In animal models of inflammation, compounds derived from this scaffold exhibited significant reductions in inflammatory markers and pain behavior compared to controls .

Data Table: Summary of Applications

Application AreaSpecific ActivityReference
AntimycobacterialInhibition of cytochrome bc1 complex
Anti-inflammatorySelective COX-2 inhibition
Structure-based designOptimization for better bioavailability

Mechanism of Action

The mechanism of action of Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Ester vs. Carboxylic Acid : Esters (methyl/ethyl) generally exhibit better activity than carboxylic acids due to enhanced membrane permeability, though acids improve solubility .
  • Substituent Position : Anti-HIV-1 activity is maximized when the ester group is at position 4, and a hydrophobic aromatic group (e.g., 4-fluorophenethyl) is present at position 2 .
  • Oxadiazole Moieties : Replacing esters with 1,2,4-oxadiazole improves metabolic stability but requires a methyl group on the pyridine ring for antimycobacterial activity .
Pharmacokinetic and Stability Profiles
Property Methyl Ester (Target) Ethyl Ester (Anti-HIV) Oxadiazole Derivative (Antimycobacterial) Carboxylic Acid
Metabolic Stability Moderate (predicted) Moderate High Low
Solubility Low (ester typical) Low Moderate High
Plasma Exposure (in vivo) N/A N/A Low N/A

Key Insights :

  • The methyl ester in the target compound may offer a balance between stability and solubility, though its in vivo performance remains untested.
  • Oxadiazole derivatives exhibit superior metabolic stability but suffer from low plasma exposure, limiting efficacy .
Structure-Activity Relationship (SAR) Trends
  • Critical Substituents :
    • Methyl Group on Pyridine : Removal abolishes antimycobacterial activity, highlighting its role in target binding .
    • Ester Chain Length : Ethyl esters (anti-HIV) outperform methyl esters in potency, suggesting longer chains enhance hydrophobic interactions .
    • Aromatic Moieties : Bulky groups (e.g., 4-fluorophenethyl) improve anti-HIV activity by occupying hydrophobic pockets in viral targets .

Biological Activity

Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique pyrrolopyridine structure. The molecular formula is C9H8N2O3C_9H_8N_2O_3, with a molecular weight of 192.17 g/mol. Its structure allows for various interactions with biological targets, contributing to its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. Research indicates that it may inhibit cysteine proteases like caspase-3, which plays a crucial role in apoptosis regulation . This inhibition can lead to the suppression of cancer cell growth and enhancement of survival in various cellular contexts.

Therapeutic Applications

Anticancer Activity
Studies have demonstrated that derivatives of pyrrolo[3,4-c]pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of derivatives showed considerable potency with IC50 values indicating effective inhibition of cancer cell proliferation .

Analgesic and Sedative Effects
Research has also pointed towards potential analgesic properties. In animal models, certain derivatives exhibited analgesic activity comparable to morphine in pain assays . This suggests that this compound may be developed into a novel analgesic agent.

Case Studies

  • Cytotoxicity Studies
    A study investigating the cytotoxic effects of various pyrrolo[3,4-c]pyridine derivatives found that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, highlighting its potential as an anticancer agent.
  • Analgesic Testing
    In preclinical trials using the "hot plate" and "writhing" tests, compounds derived from this class demonstrated superior analgesic effects compared to traditional NSAIDs like aspirin. The results suggest that these compounds could serve as effective pain management alternatives with potentially fewer side effects than opioids .

Data Summary Table

Activity Effect IC50 (µM) Reference
CytotoxicityInhibition of cancer cell growthLow micromolar
Analgesic ActivityPain relief comparable to morphineVaries
Apoptosis InhibitionSuppression via caspase-3Not specified

Q & A

Q. What are the common synthetic routes for preparing Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of enamino esters or condensation of dihydroxy precursors. For example, enamino esters derived from diethyl acetone-1,3-dicarboxylate can undergo cyclization with malononitrile analogs to form the pyrrolopyridine core . Reaction optimization includes controlling temperature (60–80°C), solvent polarity (DMF or THF), and catalyst selection (e.g., DMF-DMA for dimethylamino substitution). Purity is enhanced via recrystallization or column chromatography .

Q. How is the structural integrity of this compound confirmed in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX software (e.g., SHELXL for refinement) is widely used to resolve bond lengths, angles, and hydrogen-bonding networks . For example, Hirshfeld surface analysis can quantify intermolecular interactions (e.g., C–H···O bonds) in derivatives like (4-nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate, providing insights into packing efficiency .

Q. What analytical techniques are recommended for assessing purity and stability?

  • HPLC : Quantify purity using C18 columns with UV detection (λ = 254 nm); ensure retention time consistency .
  • NMR : ¹H/¹³C NMR (DMSO-d6 or CDCl3) identifies functional groups (e.g., methyl ester at δ ~3.8 ppm, carbonyl at δ ~170 ppm) .
  • LCMS : Confirm molecular weight (e.g., ESI+ m/z 223.1 [M+H]⁺) and detect degradation products .

Q. How does the reactivity of the pyrrolopyridine core influence derivatization?

The lactam (1-oxo) group participates in nucleophilic acyl substitutions, while the dihydro moiety enables hydrogenation or oxidation. For instance, the methyl ester can be hydrolyzed to a carboxylic acid for amide coupling (General Procedure F1 in ) .

Q. What spectroscopic markers distinguish this compound from structurally similar analogs?

Key markers include:

  • IR : Strong C=O stretches at ~1680–1720 cm⁻¹ (ester and lactam).
  • ¹H NMR : Distinct splitting patterns for dihydro protons (δ 2.5–3.5 ppm, AB system) .

Advanced Research Questions

Q. How can computational modeling guide the design of pyrrolopyridine derivatives for biological targets like HPK1?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinities to kinase domains. Derivatives with substituents at the 4-carboxylate position (e.g., chloro or phenyl groups) show enhanced inhibition, as seen in HPK1 inhibitors . QSAR models can prioritize substituents based on steric/electronic parameters .

Q. What strategies resolve contradictions in SAR studies for anticancer activity?

  • Fragment-based design : Replace the methyl ester with bioisosteres (e.g., trifluoromethyl) to improve metabolic stability .
  • Crystallographic data : Compare binding modes of active/inactive analogs (e.g., 4-chloro derivatives in ) to identify critical interactions .

Q. How does solvent polarity impact the compound’s solubility and crystallization?

Polar aprotic solvents (DMSO, DMF) enhance solubility but may hinder crystallization. Mixed solvents (e.g., ethanol/water) promote nucleation. For example, derivatives with hydroxy groups ( ) show improved aqueous solubility via H-bonding .

Q. What mechanistic insights explain cyclization efficiency in pyrrolopyridine synthesis?

DFT calculations reveal that enol tautomerization of enamino esters lowers the activation energy for cyclization. Substituents at C3 (e.g., methyl) stabilize transition states via steric effects, as demonstrated in naphthyridine syntheses .

Q. How can synthetic byproducts be characterized and minimized?

  • HRMS : Identify byproducts (e.g., over-oxidized dihydro species).
  • Kinetic studies : Optimize reaction time to avoid side reactions (e.g., ester hydrolysis). highlights the use of anhydrous conditions to suppress hydrolysis .

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